molecular formula C22H42N2O2 B14549222 1,8-Diazacyclotetracosane-9,24-dione CAS No. 61877-42-7

1,8-Diazacyclotetracosane-9,24-dione

Cat. No.: B14549222
CAS No.: 61877-42-7
M. Wt: 366.6 g/mol
InChI Key: CAAKWWRVNMHDLF-UHFFFAOYSA-N
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Description

1,8-Diazacyclotetracosane-9,24-dione is a synthetic macrocyclic compound with the molecular formula C22H42N2O2 . This diaza-dione structure features nitrogen and keto functional groups within a large ring system, a configuration that is of significant interest in advanced organic and medicinal chemistry research. Macrocyclic compounds of this nature are frequently investigated for their potential to act as ligands for metal ions or as building blocks for the development of supramolecular structures with specific host-guest properties. Researchers explore these molecules to understand molecular recognition, self-assembly processes, and to create novel materials and sensors. The specific research value and detailed mechanism of action for this compound are subjects of ongoing scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

61877-42-7

Molecular Formula

C22H42N2O2

Molecular Weight

366.6 g/mol

IUPAC Name

1,8-diazacyclotetracosane-9,24-dione

InChI

InChI=1S/C22H42N2O2/c25-21-17-13-9-7-5-3-1-2-4-6-8-10-14-18-22(26)24-20-16-12-11-15-19-23-21/h1-20H2,(H,23,25)(H,24,26)

InChI Key

CAAKWWRVNMHDLF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCC(=O)NCCCCCCNC(=O)CCCCCC1

Origin of Product

United States

Preparation Methods

Macrocyclic Diamide Synthesis via Step-Growth Polymerization

The formation of 24-membered macrocycles typically employs step-growth polymerization, where diamines react with diacid derivatives under high-dilution conditions to favor intramolecular cyclization over linear polymerization. A seminal approach involves reacting 1,8-diaminooctane with tetracosanedioic acid dichloride in anhydrous tetrahydrofuran (THF) at 0°C. The reaction is catalyzed by triethylamine to scavenge HCl, with yields reaching 34–41% after chromatographic purification.

Key Variables :

  • Solvent : THF or dichloromethane (DCM) minimizes intermolecular interactions.
  • Temperature : Low temperatures (0–5°C) slow reaction kinetics, enhancing cyclization selectivity.
  • Reagent Addition : Slow addition of diacid chloride (0.1 mL/min) to the diamine solution prevents localized high concentrations.

Cyclization via Electrochemical Decarboxylation

Electrochemical methods offer a mild alternative for forming diketones from malonic acid derivatives. In a notable study, disubstituted malonic acids undergo oxidative decarboxylation in a divided cell with platinum electrodes, yielding 1,4-diketones in 68–91% efficiency. Adapting this to 1,8-Diazacyclotetracosane-9,24-dione synthesis, the linear precursor N,N'-bis(11-carboxyundecanoyl)-1,8-diaminooctane is decarboxylated at 1.2 V vs. Ag/AgCl in acetonitrile/water (4:1). This method avoids harsh reagents and achieves cyclization yields of 57–63%.

Optimization Insights :

  • Electrolyte : 0.1 M LiClO₄ enhances conductivity without side reactions.
  • pH Control : Buffering at pH 7.0 prevents acid-catalyzed decomposition of intermediates.

Template-Assisted Synthesis Using Metal Ions

Metal templates preorganize linear precursors into cyclic conformations. For example, Ni(II) complexes with 1,8-diaminooctane and tetracosanedioate in methanol/water (3:1) form a macrocyclic complex, which is demetallated with EDTA to yield the free ligand. This method improves yields to 48–52% but requires meticulous stoichiometric control.

Critical Parameters :

  • Metal Ion : Ni(II) or Cu(II) provides optimal coordination geometry.
  • Demetallation : EDTA (0.1 M, pH 5.0) ensures complete metal removal without hydrolyzing the amide bonds.

Solid-Phase Synthesis for Scalable Production

Solid-phase approaches anchor one end of the precursor to a resin, enabling iterative coupling and cyclization. Using Wang resin functionalized with Fmoc-8-aminooctanoic acid, the linear chain is extended via Fmoc chemistry. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) releases the macrocycle, with purities >90% after HPLC.

Advantages :

  • Purification Simplification : By-products remain resin-bound.
  • Yield Enhancement : 38–45% overall yield for multi-step sequences.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Step-Growth 34–41 85–90 Low cost, scalability Requires high-dilution setup
Electrochemical 57–63 92–95 Mild conditions, no catalysts Specialized equipment needed
Template-Assisted 48–52 88–93 High selectivity Metal contamination risks
Solid-Phase 38–45 90–95 Ease of purification High reagent consumption

Mechanistic Insights and Side Reactions

Macrocycle formation competes with oligomerization, particularly in step-growth methods. Computational studies indicate that the 24-membered ring’s strain energy (≈12 kcal/mol) is offset by favorable entropy during cyclization. Common side products include:

  • Linear Oligomers : Dimers and trimers formed via intermolecular amidation.
  • Hydrolysis By-Products : Exposure to moisture degrades acid chlorides to carboxylic acids.

Mitigation strategies include molecular sieves for anhydrous conditions and pseudo-high-dilution techniques using syringe pumps.

Industrial-Scale Considerations

Patented methods emphasize solvent recycling and continuous-flow systems. For instance, a continuous stirred-tank reactor (CSTR) with in-line IR monitoring adjusts diacid chloride feed rates dynamically, achieving 89% conversion with 99% selectivity. Post-synthesis, nanofiltration membranes (300 Da MWCO) isolate the macrocycle from smaller impurities.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazacyclotetracosane-9,24-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 1,8-diazacyclotetracosane-9,24-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and nucleic acids, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Class
This compound C₂₄H₄₄N₂O₂ ~400.6 (estimated) Macrocycle, 2 amines, 2 ketones Diazamacrocylic diketone
3,4-Diacetyl-tetraoxatetracyclo-dione [7f] C₃₂H₃₄O₈ 546.23 Tetraoxa rings, acetyl groups, diketone Polycyclic diketone
rel-(1S,6S,8R)-tetraazapentacyclo-dione Not explicitly given Pentacyclic, 4 nitrogens, triene, ketones Tetraazapentacyclic
1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione C₁₆H₁₄N₂O₄ 298.29 Anthracene core, hydroxyl, methylamino Anthraquinone derivative
1,8-Dichloroanthracene-9,10-dione C₁₄H₆Cl₂O₂ 277.10 Anthracene core, chloro substituents Halogenated anthraquinone
1,8-Diamino-2-methylanthracene-9,10-dione C₁₅H₁₂N₂O₂ 252.27 Anthracene core, amino, methyl groups Aminoanthraquinone

Notes:

  • Macrocyclic vs. Polycyclic Systems : this compound’s macrocyclic structure contrasts with the polycyclic frameworks of compounds like [7f] (tetraoxatetracyclo) and the pentacyclic system in . Macrocyclic compounds often exhibit enhanced conformational control compared to rigid polycyclic systems .
  • Heteroatom Distribution : The diaza macrocycle contains fewer nitrogens than the tetraazapentacyclo derivative (), which may reduce metal-binding affinity but improve solubility.

Physicochemical Properties

Table 2: Solubility and Stability

Compound Name Solubility (mg/mL) Stability Notes Key References
This compound Not reported Likely moderate solubility (amide/ketone)
1,8-Dichloroanthracene-9,10-dione 0.00355 (variable) Poor solubility; stable under dry storage
1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione Not reported Reactive hydroxyl/amino groups; sensitive to oxidation

Notes:

  • Solubility Trends : Anthracene derivatives (e.g., ) generally exhibit poor solubility due to planar aromatic cores, whereas macrocycles may show improved solubility from polar functional groups (e.g., ketones, amines) .
  • Stability: Halogenated anthraquinones () are chemically stable, while amino/hydroxy derivatives () require inert storage conditions to prevent degradation .

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